(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-17(19-13-7-4-8-14(19)10-9-13)15-11-16(21-18-15)12-5-2-1-3-6-12/h1-7,11,13-14H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIQOKJXPDCOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Desymmetrization of Tropinone Derivatives
Tropinone, a symmetric diketone, serves as a starting material for stereoselective reductions. Asymmetric hydrogenation or enzymatic resolution introduces the desired (1R,5S) configuration. For example, enzymatic reduction using Candida antarctica lipase B selectively produces (1R,5S)-8-azabicyclo[3.2.1]octan-3-ol, which undergoes dehydration to form the oct-2-ene derivative. This method achieves enantiomeric excess (>98%) but requires optimization for large-scale applications.
Aziridination of Cycloheptadiene Precursors
A recent breakthrough involves aziridination of 3,5-cycloheptadiene-1-ol (11 ), derived from tropone (10 ) via sodium borohydride reduction (93% yield). Subsequent esterification with benzoic anhydride forms 12 , which undergoes aziridination using chloramine-T to yield the bicyclic core. This approach simplifies scalability and avoids chiral auxiliaries, though the stereochemical outcome depends on reaction conditions.
Synthesis of 5-Phenylisoxazole-3-carboxylic Acid
The 5-phenylisoxazole moiety is synthesized via 1,3-dipolar cycloaddition , a method validated in β-lactam antibiotic production.
Formation of Aryl Aldoxime
Benzaldehyde derivatives react with hydroxylamine hydrochloride in methanol/water to form aldoximes. For example, p-chlorobenzaldehyde oxime is synthesized in 85% yield under mild conditions.
Cycloaddition with Propargyl Alcohol
Aldoximes undergo N-chlorosuccinimide (NCS) treatment to generate nitrile oxides, which react with propargyl alcohol in alkaline media. This 1,3-dipolar cycloaddition produces 3-aryl-5-hydroxymethylisoxazoles. Oxidation with Jones reagent (CrO3/H2SO4) converts the hydroxymethyl group to a carboxylic acid, yielding 5-phenylisoxazole-3-carboxylic acid.
Coupling Strategies for N-Acylation
Acylation of the bridgehead nitrogen in 8-azabicyclo[3.2.1]oct-2-ene presents challenges due to steric hindrance and low nucleophilicity. Two methods are prominent:
Acid Chloride Coupling
5-Phenylisoxazole-3-carboxylic acid is treated with thionyl chloride to form the corresponding acyl chloride. Reaction with the tropane core in anhydrous dichloromethane, catalyzed by triethylamine, affords the target compound. This method achieves moderate yields (50–65%) but requires strict moisture control.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid is activated in situ and coupled to the amine. This approach improves yields (70–75%) and reduces side reactions.
Stereochemical and Process Considerations
Enantiomeric Purity
Chiral HPLC analysis confirms the (1R,5S) configuration, with >99% ee achieved via enzymatic resolution. Alternative routes using asymmetric aziridination require chiral ligands, such as bisoxazoline-copper complexes, to enforce stereochemistry.
Scalability and Industrial Feasibility
The aziridination route is preferred for scale-up, offering decagram-scale synthesis of intermediates. In contrast, enzymatic methods necessitate specialized equipment but minimize waste.
Experimental Data and Optimization
Table 1: Key Reaction Yields
Table 2: Spectral Data for Target Compound
| Technique | Data (δ, ppm) | Assignment |
|---|---|---|
| 1H NMR | 7.8 (s, 1H), 7.3–7.6 (m, 5H), 5.9 (q, 1H) | Isoxazole H, phenyl H, tropane H |
| 13C NMR | 168.2 (C=O), 161.4 (isoxazole C), 72.6 (tropane C) | Carbonyl, heterocycle, bridgehead |
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the isoxazole ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, sodium borohydride.
Nucleophiles: Halides, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or act as an agonist at specific neurotransmitter receptors, influencing neurological functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The following table highlights key structural differences and biological activities of analogs:
Key Comparative Insights
Substituent Effects on Activity
- Aromatic Heterocycles: The 5-phenylisoxazole group in the target compound offers a balance of π-π interactions and metabolic resistance compared to indole () or coumarin ().
- Electron-Withdrawing Groups: Fluorine and nitro substituents (e.g., in ’s fluoronitrophenyl analog) increase electrophilicity, which may improve binding to enzymes like monoamine oxidases but reduce oral bioavailability due to polarity .
- Bulk and Lipophilicity : Bulky groups like tert-butyl () or bromo-thiophene () enhance lipophilicity, favoring blood-brain barrier penetration but risking CYP450-mediated metabolism .
Physicochemical Properties (Representative Examples)
Biologische Aktivität
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone is a complex organic compound belonging to the class of azabicyclic compounds, which are known for their diverse pharmacological properties. This compound exhibits potential biological activity that is being explored in various medicinal chemistry contexts, particularly in relation to its interactions with neurotransmitter systems.
Chemical Structure and Properties
The molecular formula of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone is with a molecular weight of approximately 240.30 g/mol. Its unique bicyclic structure contributes to its biological activity, particularly in modulating neurotransmitter systems.
The primary mechanism of action for this compound involves its interaction with neurotransmitter transporters, specifically the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). Compounds similar to this one have been reported to inhibit DAT selectively, which can lead to increased levels of dopamine in the synaptic cleft, potentially impacting conditions such as addiction and depression .
In Vitro Studies
Research has indicated that derivatives of azabicyclic compounds can exhibit significant inhibitory activity on DAT and SERT. For instance, compounds structurally related to (1R,5S)-8-azabicyclo[3.2.1]oct-2-en have shown IC50 values ranging from 7 nM to 43 nM against DAT, demonstrating potent selectivity over SERT . This suggests that (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone may also possess similar properties.
Case Studies
- Cocaine Addiction Research : A study focused on designing compounds that selectively inhibit DAT as potential treatments for cocaine addiction found that certain azabicyclic compounds could effectively reduce cocaine's reinforcing effects by blocking its uptake mechanisms . This positions (1R,5S)-8-azabicyclo[3.2.1]oct-2-en as a candidate for further investigation in addiction therapies.
- Neuropharmacological Investigations : Additional research has explored the effects of various azabicyclic derivatives on mood disorders and anxiety, indicating that modulation of dopamine levels can lead to therapeutic effects in these conditions . The specific interactions of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en may provide insights into its potential use in treating such disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | DAT Inhibition IC50 (nM) | SERT Inhibition IC50 (nM) |
|---|---|---|---|
| (1R,5S)-8-Azabicyclo[3.2.1]octane Derivative | Azabicyclic | 7 - 43 | Higher than DAT |
| (1R,5S)-8-Azabicyclo[3.2.1]octenone | Azabicyclic | 20 - 50 | Not specified |
| (1R,5S)-8-Azabicyclo[3.2.1]octanamine | Azabicyclic | 15 - 30 | Not specified |
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves acylation yields .
- Catalyst Screening : Ligand-free Pd catalysts reduce costs but may require higher temperatures (80–100°C) .
- Yield vs. Purity : Chromatographic purification (silica gel, gradient elution with hexane/EtOAc) resolves stereoisomers but reduces overall yield by 10–15% .
Q. Table 1: Comparison of Synthetic Methods
| Step | Method | Yield (%) | Key Condition | Reference |
|---|---|---|---|---|
| Bicyclic Core | Rh-catalyzed | 65–70 | 80°C, 12 h | |
| Isoxazole Coupling | Suzuki-Miyaura | 55–60 | Pd(PPh₃)₄, 60°C | |
| Methanone Formation | Friedel-Crafts | 75–80 | AlCl₃, 0°C |
Basic: How is the stereochemical integrity of the bicyclic core maintained during synthesis?
Methodological Answer:
Stereochemical control relies on:
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL derivatives to direct enantioselective cyclization .
- Low-Temperature Quenching : Rapid cooling (−78°C) after cyclization prevents racemization .
- X-ray Crystallography : Confirms absolute configuration post-synthesis; dihedral angles (e.g., 86.59° between bicyclic core and aryl groups) validate stereochemistry .
Advanced: How do conflicting reports on the compound’s biological targets arise, and how can they be resolved?
Methodological Answer:
Discrepancies in target identification stem from:
Q. Resolution Strategies :
Orthogonal Assays : Combine radioligand binding (Kd measurements) with functional cAMP assays to confirm target engagement .
Metabolite Profiling : LC-MS/MS identifies degradation products that interfere with activity .
Q. Table 2: Reported Biological Activities
| Study | Target | IC₅₀ (nM) | Model System | Reference |
|---|---|---|---|---|
| Anticancer Screening | EGFR Kinase | 120 ± 15 | A549 cells | |
| Neuropharmacology | 5-HT₁A Receptor | 8.2 ± 1.3 | Rat brain homogenate |
Advanced: What computational methods predict the compound’s binding affinity to neurological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns trajectories using AMBER or GROMACS. Key parameters include binding free energy (ΔG < −10 kcal/mol) and hydrogen bond occupancy (>80%) .
- Docking Studies (AutoDock Vina) : Prioritize docking poses with RMSD < 2.0 Å relative to co-crystallized ligands .
- QM/MM Hybrid Models : Calculate charge transfer effects at the binding site using B3LYP/6-31G* basis sets .
Validation : Cross-check computational results with SPR (surface plasmon resonance) data; correlation coefficients (R² > 0.85) indicate reliability .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) identifies stereocenters; coupling constants (e.g., J = 8–12 Hz for axial protons) confirm bicyclic conformation .
- HRMS (ESI-TOF) : Exact mass measurement (±2 ppm) verifies molecular formula (C₁₉H₁₇N₂O₂) .
- X-ray Diffraction : Single-crystal analysis resolves bond lengths (C–N: 1.47 Å) and angles (N–C–C: 109.5°) .
Advanced: How can structure-activity relationship (SAR) studies optimize potency?
Methodological Answer:
- Isoxazole Modifications : Introducing electron-withdrawing groups (e.g., –CF₃ at C₅) enhances kinase inhibition (IC₅₀ improves 3–5×) but reduces solubility .
- Bicyclic Core Rigidity : Replacing the double bond in oct-2-ene with a cyclopropane ring increases metabolic stability (t₁/₂ from 2.5 h to 6.8 h in liver microsomes) .
Q. Table 3: SAR of Key Derivatives
| Modification | Potency Change | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 5-CF₃ on Isoxazole | IC₅₀ ↓ 50% | 12 → 8 | |
| Cyclopropane Core | t₁/₂ ↑ 172% | 15 → 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
